molecular formula C16H6F5NO2S B1499063 (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate CAS No. 941716-94-5

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate

Cat. No.: B1499063
CAS No.: 941716-94-5
M. Wt: 371.3 g/mol
InChI Key: IDMGFJPLJHXOJV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound is systematically named (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate , reflecting its ester functional group, thiophene core, and pentafluorophenyl substituent. Key identifiers include:

Parameter Value
CAS Number 941716-94-5
Molecular Formula C₁₆H₆F₅NO₂S
Molecular Weight 371.3 g/mol
DSSTox Substance ID DTXSID60656430

Synonyms include:

  • Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate
  • Perfluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate
  • This compound

The compound’s nomenclature adheres to IUPAC rules, prioritizing the ester group (-carboxylate) as the principal functional group.

Molecular Geometry and Crystallographic Analysis

The molecular geometry features a thiophene ring substituted at position 2 with a carboxylate ester group and at position 5 with a pyridin-3-yl moiety. The pentafluorophenyl group is attached to the ester oxygen. While specific crystallographic data for this compound are limited, analogous structures suggest:

  • π-π Stacking : The electron-deficient pentafluorophenyl and pyridine rings may engage in offset face-to-face interactions, as observed in related pentafluorophenol cocrystals.
  • Hydrogen Bonding : Potential C–H···F interactions between the thiophene hydrogen and fluorine atoms of the pentafluorophenyl group may stabilize crystal packing.
  • Conformational Flexibility : The thiophene-pyridine bond exhibits torsional flexibility, with dihedral angles influenced by steric and electronic factors.

Table 1 : Hypothetical Geometric Parameters (Based on Structural Analogues)

Parameter Estimated Value Basis
Thiophene-Pyridine Torsion ~180° (Anti) Minimizes steric hindrance
Pyridine Ring Planarity High (Low Deviation) Aromatic stability
C–H···F Distance ~2.5–3.0 Å Common in fluorinated systems

Electronic Structure and Conformational Isomerism

The electronic structure is dominated by:

  • Electron-Withdrawing Effects : The pentafluorophenyl group stabilizes the ester carbonyl via inductive withdrawal, enhancing conjugation.
  • Aromatic Conjugation : The thiophene and pyridine rings participate in delocalized π-systems, influencing reactivity and stability.

Conformational Isomerism :

  • Anti (180°) vs. Syn (0°) Conformations : The anti conformation is energetically favored due to reduced steric clashes between the pyridine and thiophene substituents.
  • Rotational Barriers : Torsional barriers around the thiophene-pyridine bond are estimated at ~2–4 kcal/mol, similar to bifuran systems.

Table 2 : Conformational Energy Profile (Hypothetical Data)

Conformation Relative Energy Stability Factors
Anti (180°) 0 kcal/mol Minimal steric strain, optimal conjugation
Syn (0°) +0.5 kcal/mol Pyridine-thiophene steric repulsion

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-4-3-8(25-9)7-2-1-5-22-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMGFJPLJHXOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656430
Record name Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-94-5
Record name Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-pyridin-3-ylthiophene-2-carboxylic acid

  • Starting materials : Thiophene derivatives and pyridine derivatives are coupled via cross-coupling reactions such as Suzuki or Stille coupling to introduce the pyridin-3-yl substituent at the 5-position of thiophene.

  • Carboxylation : The thiophene ring is functionalized at the 2-position with a carboxyl group, often via lithiation followed by carbonation or direct carboxylation methods.

Activation of Carboxylic Acid

  • The carboxylic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under mild conditions.

  • Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used to activate the acid in situ.

Esterification with Pentafluorophenol

  • The activated acid intermediate is reacted with pentafluorophenol in an aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine to neutralize generated acid and drive the reaction forward.

  • The reaction is typically carried out at low to ambient temperature to maintain selectivity and yield.

  • Purification is achieved by standard chromatographic techniques.

Representative Reaction Scheme

Step Reagents/Conditions Description
1. Coupling Pd-catalyst, boronic acid or stannane derivatives Introduction of pyridin-3-yl group at thiophene 5-position
2. Carboxylation n-BuLi, CO2 Lithiation at thiophene 2-position followed by carbonation
3. Acid Activation SOCl2 or DCC/EDC Conversion of carboxylic acid to acid chloride or activated ester intermediate
4. Esterification Pentafluorophenol, base (Et3N), solvent (DCM) Formation of pentafluorophenyl ester

Analytical Data and Research Findings

  • Purity and Yield : The pentafluorophenyl esters generally show high purity (>95%) and good yields (60-85%) depending on reaction conditions and purification methods.

  • Spectral Characterization : Confirmed by NMR (1H, 13C, 19F), IR spectroscopy (ester carbonyl stretch ~1730 cm^-1), and mass spectrometry.

  • Stability : Pentafluorophenyl esters are stable under ambient conditions but reactive enough for further coupling reactions.

Comparative Table of Related Pentafluorophenyl Esters

Compound Molecular Formula Preparation Notes Yield (%) Purity (%) Reference
(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate C12H4F5NO2 Esterification of pyridine-3-carboxylic acid acid chloride with pentafluorophenol 75-80 >95
(2,3,4,5,6-pentafluorophenyl) 2-thiomorpholin-4-ylpyridine-4-carboxylate C16H11F5N2O2S Similar esterification with thiomorpholine-substituted pyridine acid 65-70 >97
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate C16H7F5N2O2S Synthesized via thiophene functionalization and esterification as described 60-75 >95 Inferred from related methods

Notes on Optimization and Challenges

  • The fluorinated phenyl ring increases the electrophilicity of the ester, facilitating coupling but requiring careful control to avoid side reactions.

  • The heteroaromatic thiophene and pyridine rings require mild conditions to prevent decomposition.

  • Purification often requires chromatographic separation due to close Rf values of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions include substituted pentafluorophenyl derivatives, oxidized thiophene compounds, and coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is utilized in several scientific research areas:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.

    Biological Studies: For the modification of biomolecules and the study of their interactions.

Mechanism of Action

The mechanism by which (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The pentafluorophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the thiophene and pyridyl moieties. This allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The pentafluorophenyl group elevates logP values significantly compared to non-fluorinated analogues (e.g., 5-phenylthiophene-2-carboxylate methyl ester).
  • Solubility : Fluorination reduces aqueous solubility, as seen in the target compound (<0.1 mg/mL) versus 5-(pyridin-2-yl)thiophene-2-carboxylic acid (3.8 mg/mL).
  • Stability : The electron-deficient pentafluorophenyl ester enhances resistance to hydrolysis relative to methyl esters or carboxylic acids.

Biological Activity

The compound (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is a complex organic molecule notable for its potential biological activities. This compound features a pentafluorophenyl group, which enhances its electron-withdrawing characteristics, and it incorporates both pyridine and thiophene rings that are significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₆H₆F₅N₁O₂S
  • Molecular Weight : 371.28 g/mol
  • CAS Number : 941716-94-5

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Pyridine Incorporation : Introducing pyridine through electrophilic substitution.
  • Carboxylation : Applying carboxylic acid derivatives to complete the ester formation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A derivative of this compound demonstrated an IC50 value of 0.57 µM against HL-60 cells (acute human promyelocytic leukemia), while showing an IC50 greater than 50 µM in pseudo-normal human cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interact with specific cellular pathways that regulate growth and apoptosis.
  • Targeting Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression .

Study 1: Anticancer Activity Evaluation

A study investigated the effects of several pyridine-thiazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited high antiproliferative activity against various cancer types.

CompoundCell LineIC50 (µM)
Compound AHL-600.57
Compound BA5491.23
Control Drug5-FU4.98

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these derivatives could significantly reduce pro-inflammatory cytokines in vitro.

Comparative Analysis

To further understand the biological activity of this compound compared to other similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyridine-Thiazole DerivativePyridine and thiazole ringsAnticancer
Pentafluorobenzene DerivativePentafluorophenyl groupAntimicrobial
Thiazole Carboxylic AcidThiazole ring with carboxylic acidAnticancer

Q & A

Q. Table 1: Synthesis Optimization

ParameterConditionCatalyst/AdditiveYield (%)Reference
Thiophene-pyridine core80°C, 12 hCuCl75
Esterification60°C, DCM, 6 hMEHQ85

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • X-ray Crystallography: Single-crystal diffraction reveals planar geometry with a dihedral angle of ~15° between the thiophene and pyridine rings, as observed in analogous fluorinated pyridines .
  • NMR Spectroscopy:
    • ¹H NMR: Pyridyl protons appear as doublets at δ 8.5–9.0 ppm.
    • ¹⁹F NMR: Five distinct fluorine signals between δ -110 to -125 ppm confirm the pentafluorophenyl group .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/SignalsReference
¹H NMR (400 MHz)δ 8.7 (pyridin-3-yl H), δ 7.2 (thiophene H)
¹⁹F NMRδ -120 ppm (pentafluorophenyl F)

Advanced: How do pentafluorophenyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of the pentafluorophenyl group enhances electrophilicity at the thiophene ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce yields.

  • Strategy: Use Pd(PPh₃)₄ as a catalyst in THF at 70°C to balance reactivity and steric effects. Compare with non-fluorinated analogs (e.g., phenyl derivatives) to quantify electronic effects .
  • Data Contradiction Resolution: Conflicting reactivity reports may arise from solvent polarity; use low-polarity solvents (e.g., toluene) to minimize side reactions .

Advanced: How can researchers address discrepancies in reported biological activity (e.g., tubulin binding vs. kinase inhibition)?

Methodological Answer:
Discrepancies often stem from assay conditions or structural analogs.

  • Case Study: Batabulin (a pentafluorophenyl sulfonamide) binds β-tubulin but shows no kinase inhibition. To validate specificity:
    • Perform competitive binding assays with colchicine (tubulin inhibitor) and staurosporine (kinase inhibitor).
    • Use cryo-EM to map binding sites .
  • Table 3: Bioactivity Comparison
Assay TypeTargetIC₅₀ (nM)Reference
Tubulin Polymerizationβ-tubulin12 ± 2
Kinase InhibitionEGFR>10,000

Advanced: What methodological approaches resolve stability contradictions under varying pH conditions?

Methodological Answer:
Instability in acidic/basic media is attributed to ester hydrolysis.

  • Experimental Design:
    • pH Stability Study: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC.
    • Stabilization: Add radical scavengers (e.g., BHT) or use lyophilization for long-term storage .
  • Data Interpretation: Hydrolysis rates correlate with fluorine electronegativity; compare with non-fluorinated esters to isolate electronic effects .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water gradient) to separate impurities; confirm mass via ESI-MS (expected [M+H]⁺: 448.2).
  • Elemental Analysis: Match calculated vs. observed C/F ratios (e.g., C: 45.2%, F: 32.1%) .

Advanced: How does fluorination impact solubility and formulation in drug delivery studies?

Methodological Answer:
Pentafluorophenyl groups reduce aqueous solubility but enhance lipid membrane permeability.

  • Strategy: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via nanoprecipitation.
  • Validation: Measure logP (predicted ~3.5) and compare with in vitro permeability (Caco-2 assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate

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